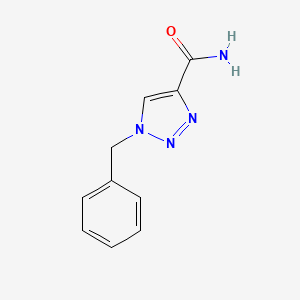

1-benzyl-1H-1,2,3-triazole-4-carboxamide

Übersicht

Beschreibung

1-Benzyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Its significance lies in its structural moiety, which contributes to its reactivity and interactions with various molecules.

Synthesis Analysis

The synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives involves several key reactions, including 1,3-dipolar cycloaddition, which is a pivotal step for constructing the triazole ring. For instance, bis(triazole)benzamide receptors have been synthesized through Cu-catalyzed 1,3-dipolar cycloaddition, highlighting the versatility of this method in creating complex structures (García et al., 2013).

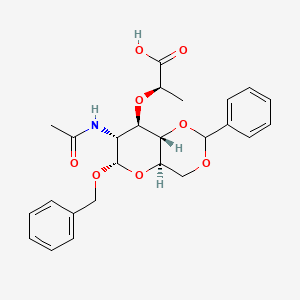

Molecular Structure Analysis

Molecular structure analysis of 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives reveals interesting conformational details. For example, the analysis of some new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides using NMR, IR, MS spectra, and X-ray diffraction crystallography has provided insights into their molecular conformation and packing, stabilized by interactions of intermolecular and intramolecular H-bonding (Shen et al., 2013).

Chemical Reactions and Properties

1-Benzyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including alkylation and isomerization. The Dimroth rearrangement shows how basic conditions can lead to the isomerization of 4-amino-3-benzyl-1,2,3-triazole to its 4-benzylamino counterpart, showcasing its reactive versatility (Albert, 1970).

Wissenschaftliche Forschungsanwendungen

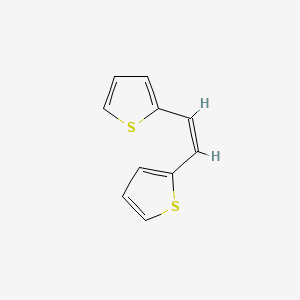

Synthesis and Properties of Triazoles : The compound 1-benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, a derivative of 1-benzyl-1H-1,2,3-triazole-4-carboxamide, has been synthesized and studied for its properties. It was found that boiling this compound in various solvents establishes an equilibrium between isomeric triazoles and diazomalondiamides, with the equilibrium shifting towards 1-benzyl-1,2,3-triazole. The isomeric triazoles showed different alkylation reactions, leading to the formation of mesoionic triazol-5-olate or 5-alkoxy derivatives (Nein et al., 2016).

Antimicrobial Properties : Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted derivatives, have shown promising antimicrobial properties. These compounds were effective against various pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Some compounds demonstrated potent antibacterial effects, particularly against S. aureus, and were also active against pathogenic yeast like Candida albicans (Pokhodylo et al., 2021).

Pharmacological Evaluation : N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides, synthesized from d-secoestrone scaffolds, were evaluated for their antiproliferative activity against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, and changes in the benzyl group's substitution pattern significantly affected their cell growth-inhibitory properties (Szabó et al., 2016).

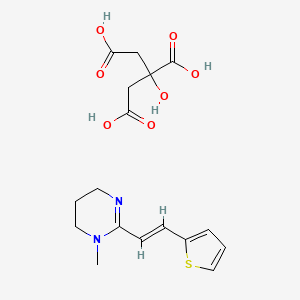

Nucleoside Analogs Synthesis : The compound 1-(β-D-Ribofuranosyl)-1,2,3-triazole-4-carboxamide, a nucleoside analog, was synthesized as an approach to create bioisosteres of antiviral agents. This synthesis involved condensation with tri-O-benzoyl-D-ribofuranosyl chloride and showed significant antiviral activity against herpes and measles viruses (Makabe et al., 1972).

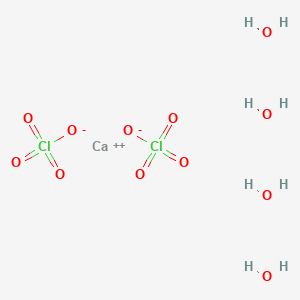

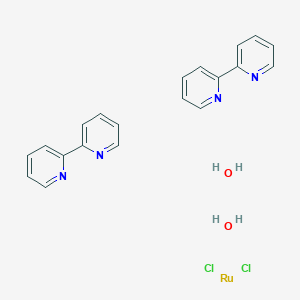

Catalytic Applications : Complexes formed with 1-benzyl-1H-1,2,3-triazole derivatives and metals like Rhodium and Iridium were explored for catalytic activities. These complexes were found useful in processes like transfer hydrogenation and oxidation of alcohols, demonstrating the versatility of 1-benzyl-1H-1,2,3-triazole derivatives in catalysis (Saleem et al., 2014).

Zukünftige Richtungen

1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazole-4-carboxamide, have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .

Eigenschaften

IUPAC Name |

1-benzyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOPXDQZNYULBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-1,2,3-triazole-4-carboxamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)

![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)